molecular formula C28H22N2O2 B031445 1,5-Di-p-toluidinoanthraquinone CAS No. 8005-40-1

1,5-Di-p-toluidinoanthraquinone

Cat. No. B031445
CAS RN: 8005-40-1
M. Wt: 418.5 g/mol
InChI Key: ZKIVUFFTMWIBCO-UHFFFAOYSA-N
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Description

1,5-Di-p-toluidinoanthraquinone is a chemical compound with the molecular formula C28H22N2O2. It is derived from 1,5-Dichloroanthraquinone, which is a reagent in the preparation of anthraquinones with antitumor activities .


Synthesis Analysis

According to the Ullman reaction mechanism, the synthesis of 1,5-di (o -anisidino)anthraquinone was achieved by the multiphase reaction of 1,5-dichloroanthraquinone in xylene and o -anisidine in the presence of copper metal powder and potassium acetate .


Molecular Structure Analysis

The molecular structure of 1,5-Di-p-toluidinoanthraquinone is represented by the linear formula C28H22N2O2 . The molecular weight of this compound is 418.5 g/mol.

Scientific Research Applications

  • Novel 1,4-disubstituted anthraquinones, which are related to 1,5-Di-p-toluidinoanthraquinone, have shown increased potency against cisplatin-resistant ovarian cancer cells, suggesting potential as new treatments for ovarian cancer (Pors et al., 2005).

  • 1,5-Di(piperazin-1-yl)anthracene-9,10-dione, a compound related to 1,5-Di-p-toluidinoanthraquinone, demonstrates stronger interaction with calf thymus DNA than other popular anticancer drugs, indicating potential for cancer treatment (Białobrzeska et al., 2019).

  • The study of 1,4,5-trihydroxy-9,10-anthraquinone, which is structurally similar to 1,5-Di-p-toluidinoanthraquinone, shows a 100% regioselective alkylation process. This enables the synthesis of anthracyclinones with high yields and specificity, crucial in pharmaceutical manufacturing (Broadbent et al., 1986).

  • Anthraquinones with hydroxyl groups at specific positions, like those in 1,5-Di-p-toluidinoanthraquinone, can suppress the DNA-binding activity of the aryl hydrocarbon receptor. This is significant for designing dioxin-suppressing agents (Fukuda et al., 2009).

  • Polyanthraquinones show promising properties for applications in electronics, photonics, and catalysis. This includes potential uses in electrochemical reduction and photocatalysis (Yamamoto et al., 2003).

  • The study of various substituted anthraquinones, including 1,5-disubstituted variants, reveals their binding affinity to DNA and antiproliferative effects, which are significant for cancer research (Islam et al., 1985).

  • Anthraquinones from Prismatomeris memecyloides roots, structurally related to 1,5-Di-p-toluidinoanthraquinone, have been identified as potential novel PDE-5 inhibitors. This suggests applications in treating male erectile dysfunction, similar to drugs like sildenafil (Khanh et al., 2017).

  • Diaminoanthraquinones, including those similar to 1,5-Di-p-toluidinoanthraquinone, can effectively photosensitize human leukemic cells. This is valuable for photodynamic therapy, a treatment method for cancer (Reszka et al., 1992).

properties

IUPAC Name

1,5-bis(4-methylanilino)anthracene-9,10-dione
Source PubChem
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InChI

InChI=1S/C28H22N2O2/c1-17-9-13-19(14-10-17)29-23-7-3-5-21-25(23)27(31)22-6-4-8-24(26(22)28(21)32)30-20-15-11-18(2)12-16-20/h3-16,29-30H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIVUFFTMWIBCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5=CC=C(C=C5)C
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30864132
Record name 1,5-Bis[(4-methylphenyl)amino]-9,10-anthracenedione
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Molecular Weight

418.5 g/mol
Source PubChem
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Product Name

1,5-Di-p-toluidinoanthraquinone

CAS RN

82-20-2, 8005-40-1
Record name 1,5-Bis[(4-methylphenyl)amino]-9,10-anthracenedione
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Record name 9,10-Anthracenedione, 1,5(or 1,8)-bis[(4-methylphenyl)amino]-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CFH Allen, CV Wilson, GF Frame - The Journal of Organic …, 1942 - ACS Publications
A sufficient amountof information is now available from the studies on isomers and homologs of the acid anthraquinone dye, Toluidine Blue (1, 2, 3), so that one may attempt to relate …
Number of citations: 27 pubs.acs.org

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